3-Isobutyramidobenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

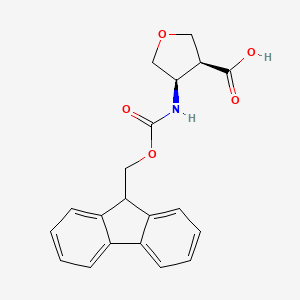

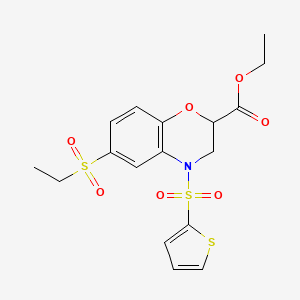

The synthesis of “3-Isobutyramidobenzofuran-2-carboxamide” involves the reaction between 2-ethoxybenzoic acid and isobutyryl chloride in the presence of a base, followed by a reaction with 3-aminobenzofuran-2-carboxylic acid. The final product is obtained after purification by column chromatography.

Molecular Structure Analysis

The molecular structure of “3-Isobutyramidobenzofuran-2-carboxamide” is influenced by its chemical composition and the arrangement of its atoms . The compound has a molecular formula of C9H8N2O2 .

Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds :

- 3-Isobutyramidobenzofuran-2-carboxamide derivatives are used in the synthesis of biologically active compounds, particularly in creating fused heterocyclic derivatives with potential pharmaceutical interest. These compounds have been studied for their in vitro antimicrobial activity against various bacteria (Wardakhan, Elmegeed, & Manhi, 2005).

Development of PARP-1 Inhibitors :

- Derivatives of 3-Isobutyramidobenzofuran-2-carboxamide have been explored in the synthesis and evaluation of inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), which are crucial in the development of cancer treatments. These studies involve a structure-based design strategy to improve the potency and selectivity of the compounds (Patel et al., 2014).

Ring Contracting Rearrangements in Organic Synthesis :

- 3-Isobutyramidobenzofuran-2-carboxamide derivatives are involved in ring contracting rearrangements leading to the formation of other biologically relevant structures. These conversions are efficient and yield products without the need for further purification, contributing significantly to organic synthesis (Opatz & Ferenc, 2006).

Capillary Electrophoresis with Laser-Induced Fluorescence Detection :

- Compounds related to 3-Isobutyramidobenzofuran-2-carboxamide, such as 3-(4-Carboxybenzoyl)-2-quinolinecarboxaldehyde, have been utilized in capillary electrophoresis for the detection of amino sugars. This method allows for highly sensitive detection of constituents in biological mixtures, demonstrating the compound's utility in analytical chemistry (Liu, Shirota, & Novotny, 1991).

Pd-Catalyzed C(sp3)-H Bond Activation :

- Derivatives like isoxazole-3-carboxamide and oxazole-4-carboxamide, related to 3-Isobutyramidobenzofuran-2-carboxamide, have been used in Pd-catalyzed C(sp3)-H bond activation. This is significant in the field of organic chemistry for the synthesis of various gamma-substituted non-natural amino acids (Pasunooti et al., 2015).

Propiedades

IUPAC Name |

3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-7(2)13(17)15-10-8-5-3-4-6-9(8)18-11(10)12(14)16/h3-7H,1-2H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFDMFRQYDWNEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2425111.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide](/img/structure/B2425113.png)

![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2425117.png)

![5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2425118.png)

![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2425126.png)